molecular formula C8H9F2IN2O2 B2403893 2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1856093-70-3

2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid

Cat. No.: B2403893
CAS No.: 1856093-70-3
M. Wt: 330.073
InChI Key: PNICKEGLYDZCCC-UHFFFAOYSA-N
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Description

2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid is a chemical compound that features a pyrazole ring substituted with difluoromethyl and iodine groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the difluoromethyl group is particularly noteworthy as it can significantly influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the difluoromethylation of a pyrazole derivative, followed by iodination and subsequent functional group transformations to introduce the carboxylic acid moiety. The reaction conditions often involve the use of difluoromethylating agents such as ClCF₂H and iodinating agents like N-iodosuccinimide (NIS) under controlled temperatures and inert atmospheres .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of recyclable catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium azide (NaN₃). Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the difluoromethyl group can yield difluoromethyl ketones, while substitution of the iodine atom can produce various substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, while the iodine atom can facilitate the formation of covalent bonds with target proteins. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid is unique due to the presence of both difluoromethyl and iodine substituents on the pyrazole ring.

Properties

IUPAC Name

2-[3-(difluoromethyl)-4-iodopyrazol-1-yl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2IN2O2/c1-8(2,7(14)15)13-3-4(11)5(12-13)6(9)10/h3,6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNICKEGLYDZCCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=C(C(=N1)C(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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